N-(1,2-benzoxazol-3-yl)-2,4-dichlorobenzamide
Description
N-(1,2-benzoxazol-3-yl)-2,4-dichlorobenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
Molecular Formula |
C14H8Cl2N2O2 |
|---|---|
Molecular Weight |
307.1 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-8-5-6-9(11(16)7-8)14(19)17-13-10-3-1-2-4-12(10)20-18-13/h1-7H,(H,17,18,19) |
InChI Key |
SXUFNHIFGRLVGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-benzoxazol-3-yl)-2,4-dichlorobenzamide typically involves the following steps:
-
Formation of Benzoxazole Ring: : The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions. For instance, o-aminophenol can react with 2,4-dichlorobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) to form the benzoxazole ring.
-
Amidation Reaction: : The benzoxazole derivative is then subjected to an amidation reaction with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Catalysts and solvents are carefully chosen to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-(1,2-benzoxazol-3-yl)-2,4-dichlorobenzamide can undergo oxidation reactions, particularly at the benzoxazole ring. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction: : Reduction reactions can target the amide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the dichlorobenzamide moiety. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
N-(1,2-benzoxazol-3-yl)-2,4-dichlorobenzamide has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that benzoxazole derivatives can inhibit the growth of various pathogens.
-
Medicine: : Explored for its potential as a therapeutic agent. Benzoxazole derivatives have been studied for their ability to interact with biological targets such as enzymes and receptors, making them candidates for drug development.
-
Industry: : Used in the development of agrochemicals and other industrial products. Its stability and reactivity make it suitable for various applications, including as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1,2-benzoxazol-3-yl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The dichlorobenzamide moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,2-benzoxazol-3-yl)-2-chlorobenzamide: Similar structure but with one less chlorine atom.
N-(1,2-benzoxazol-3-yl)-2,4-difluorobenzamide: Fluorine atoms instead of chlorine.
N-(1,2-benzoxazol-3-yl)-2,4-dimethylbenzamide: Methyl groups instead of chlorine.
Uniqueness
N-(1,2-benzoxazol-3-yl)-2,4-dichlorobenzamide is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dichlorobenzamide moiety enhances its potential interactions with biological targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
